N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a fluorinated benzene ring, and a tetrazole group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Fluorine Atom: Fluorination of the benzene ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Tetrazole Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Amide Bond Formation: The final step involves coupling the benzodioxole-fluorobenzene intermediate with a tetrazole-containing amine using standard amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety can participate in π-π stacking interactions, while the tetrazole group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-(1,3-benzodioxol-5-yl)-5-chloro-2-(1H-tetrazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H10FN5O3 |
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Molecular Weight |
327.27 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H10FN5O3/c16-9-1-3-12(21-7-17-19-20-21)11(5-9)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22) |
InChI Key |
YYYDHKWMTTUDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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